molecular formula C4H8O3S B2600258 3-(Hydroxymethyl)-1lambda6-thietane-1,1-dione CAS No. 1784143-03-8

3-(Hydroxymethyl)-1lambda6-thietane-1,1-dione

Cat. No.: B2600258
CAS No.: 1784143-03-8
M. Wt: 136.17
InChI Key: DWXBDUJNOXSPKX-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1lambda6-thietane-1,1-dione is a sulfur-containing heterocyclic compound It features a thietane ring, which is a four-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)-1lambda6-thietane-1,1-dione typically involves the reaction of thietane-1,1-dioxide with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The thietane ring can be reduced to form a more saturated sulfur-containing compound.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acid derivatives.

    Reduction: Saturated sulfur-containing compounds.

    Substitution: Various substituted thietane derivatives.

Scientific Research Applications

3-(Hydroxymethyl)-1lambda6-thietane-1,1-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex sulfur-containing compounds.

    Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-1lambda6-thietane-1,1-dione involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

    3-Hydroxymethyl-3-Methyl-Oxetane: Similar in structure but contains an oxygen atom instead of sulfur.

    3-(Hydroxymethyl)-1lambda6-thiane-1,1-dione: Similar sulfur-containing compound with a six-membered ring.

Uniqueness: 3-(Hydroxymethyl)-1lambda6-thietane-1,1-dione is unique due to its four-membered thietane ring, which imparts distinct chemical reactivity and stability compared to other sulfur-containing heterocycles. Its ability to undergo various chemical reactions and form reactive intermediates makes it valuable in both research and industrial applications.

Properties

IUPAC Name

(1,1-dioxothietan-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S/c5-1-4-2-8(6,7)3-4/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXBDUJNOXSPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784143-03-8
Record name 3-(hydroxymethyl)-1lambda6-thietane-1,1-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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